molecular formula C10H10ClFO2 B3157859 Ethyl 2-(2-chloro-4-fluorophenyl)acetate CAS No. 853301-97-0

Ethyl 2-(2-chloro-4-fluorophenyl)acetate

Cat. No.: B3157859
CAS No.: 853301-97-0
M. Wt: 216.63 g/mol
InChI Key: WHCOCHQFWUVTDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-4-fluorophenyl)acetate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chloro-4-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-chloro-4-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-chloro-4-fluorophenyl is reacted with ethyl bromoacetate in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-4-fluorophenyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form ethyl 2-(2-chloro-4-fluorophenyl)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Major Products

    Substitution: Products depend on the substituent introduced, such as methoxy or tert-butyl groups.

    Hydrolysis: The major products are 2-(2-chloro-4-fluorophenyl)acetic acid and ethanol.

    Reduction: The major product is ethyl 2-(2-chloro-4-fluorophenyl)ethanol.

Scientific Research Applications

Ethyl 2-(2-chloro-4-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloro-4-fluorophenyl)acetate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Ethyl 2-(2-chloro-4-fluorophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-chloro-2-fluorophenyl)acetate: Similar structure but different substitution pattern on the phenyl ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(2-chloro-4-bromophenyl)acetate: Similar structure but with a bromine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties in various applications.

Properties

IUPAC Name

ethyl 2-(2-chloro-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCOCHQFWUVTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739027
Record name Ethyl (2-chloro-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853301-97-0
Record name Ethyl (2-chloro-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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